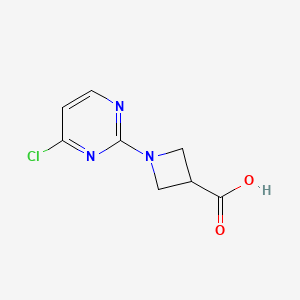

1-(4-Chloropyrimidin-2-yl)azetidine-3-carboxylic acid

Description

1-(4-Chloropyrimidin-2-yl)azetidine-3-carboxylic acid is a heterocyclic compound featuring an azetidine ring (a four-membered nitrogen-containing cycle) linked to a 4-chloropyrimidine moiety. This compound is of interest in medicinal chemistry, particularly in the design of enzyme inhibitors or receptor modulators due to its rigid structure and functional versatility .

Properties

IUPAC Name |

1-(4-chloropyrimidin-2-yl)azetidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClN3O2/c9-6-1-2-10-8(11-6)12-3-5(4-12)7(13)14/h1-2,5H,3-4H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUBMTVXHPGIKKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C2=NC=CC(=N2)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30735010 | |

| Record name | 1-(4-Chloropyrimidin-2-yl)azetidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30735010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1289388-50-6 | |

| Record name | 1-(4-Chloropyrimidin-2-yl)azetidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30735010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

1-(4-Chloropyrimidin-2-yl)azetidine-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its potential antimicrobial, antiviral, and anticancer properties, along with the mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Overview of Biological Activities

The compound has been studied for various biological activities, including:

- Antimicrobial Activity : Exhibits potential against a range of bacterial strains.

- Antiviral Properties : Investigated for efficacy against certain viral infections.

- Anticancer Effects : Shows promise in inhibiting cancer cell proliferation.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The compound may act by:

- Inhibition of Enzymes : It may inhibit key enzymes involved in cellular signaling pathways, such as kinases and proteases.

- Receptor Modulation : The compound could bind to receptors, thereby modulating their activity and influencing downstream signaling pathways.

Further research is required to elucidate the detailed mechanisms involved in its action against various biological targets .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Key findings from SAR studies include:

| Compound Variant | Activity (IC50) | Notes |

|---|---|---|

| Base Compound | N/A | Initial lead compound |

| Variant A | 72 nM | Enhanced potency observed |

| Variant B | 27 nM | Significant selectivity against multiple kinases |

These findings indicate that modifications to the chemical structure can lead to improved biological activity and selectivity .

Anticancer Activity

A study investigated the effects of this compound on cancer cell lines. The results demonstrated:

- Cell Proliferation Inhibition : The compound significantly reduced cell viability in various cancer cell lines.

- Mechanistic Insights : The anticancer effects were associated with apoptosis induction and cell cycle arrest.

Antimicrobial Efficacy

Research on the antimicrobial properties showed that the compound exhibited activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated promising potential as an antimicrobial agent.

Scientific Research Applications

Chemical Properties and Structure

1-(4-Chloropyrimidin-2-yl)azetidine-3-carboxylic acid is characterized by its unique azetidine ring structure, which contributes to its metabolic stability and biological activity. The presence of the chloropyrimidine moiety enhances its interaction with biological targets, making it a candidate for further pharmacological exploration.

Inhibition of NAPE-PLD

One of the notable applications of this compound is as an inhibitor of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), an enzyme involved in the biosynthesis of bioactive lipids known as N-acylethanolamines (NAEs). Research indicates that inhibitors like this compound can modulate NAE levels in the brain, potentially influencing emotional behavior and neurophysiological processes .

Table 1: Structure-Activity Relationship (SAR) of NAPE-PLD Inhibitors

| Compound | pIC50 | IC50 (nM) | Comments |

|---|---|---|---|

| LEI-401 | 7.14 | 72 | Most potent NAPE-PLD inhibitor identified |

| Compound 2 | 6.09 | Not specified | Initial hit compound for SAR studies |

Treatment of Autoimmune Diseases

The compound's structural resemblance to other pyrimidine derivatives suggests potential applications in treating autoimmune disorders by selectively inhibiting Bruton's tyrosine kinase (Btk). Btk plays a crucial role in B-cell signaling, and its inhibition can be beneficial in conditions such as rheumatoid arthritis and systemic lupus erythematosus .

Case Study: Btk Inhibition

A study demonstrated that novel amino pyrimidine derivatives, including those structurally related to this compound, exhibited selective inhibition of Btk, indicating their potential as therapeutic agents for autoimmune diseases .

Metabolic Stability and Pharmacokinetics

Research has shown that azetidine-containing compounds generally exhibit improved metabolic stability compared to their larger ring counterparts. This property is critical for maintaining therapeutic levels in vivo and minimizing clearance rates .

Table 2: Metabolic Stability Comparison

| Compound Type | Clearance Rate (Clint) | Stability |

|---|---|---|

| Azetidine Derivatives | Lower | Higher |

| Larger Ring Compounds | Higher | Lower |

Comparison with Similar Compounds

Structural Modifications on the Pyrimidine Ring

1-(5-Chloro-pyrimidin-2-yl)azetidine-3-carboxylic Acid

- Key Difference : The chlorine atom is at the pyrimidine’s 5-position instead of 3.

- Impact: Positional isomerism may alter electronic distribution, affecting binding to targets like kinases or proteases.

1-(6-Methoxy-2-(methylthio)pyrimidin-4-yl)azetidine-3-carboxylic Acid

- Key Differences : Methoxy and methylthio groups replace chlorine at the 6- and 2-positions.

- Impact : Methoxy groups enhance electron-donating effects, while methylthio introduces lipophilicity. These modifications could improve metabolic stability but reduce solubility compared to the parent compound .

Variations in the Heterocyclic Core

Piperidine vs. Azetidine Derivatives

- Example : 1-(4-Chloro-6-methylpyrimidin-2-yl)piperidine-3-carboxylic acid (CAS: 1264036-29-4).

- Key Difference : A six-membered piperidine ring replaces the four-membered azetidine.

- However, this may reduce selectivity due to less rigid spatial constraints. The 6-methyl group on pyrimidine further increases lipophilicity (clogP ~2.1) compared to the azetidine analog (clogP ~1.5) .

Substituent Modifications on the Azetidine Ring

Fluorinated Derivatives

- Examples :

- 1-[(tert-butoxy)carbonyl]-3-(fluoromethyl)azetidine-3-carboxylic acid (CAS: 1228581-12-1).

- 1-[(benzyloxy)carbonyl]-3-fluoroazetidine-3-carboxylic acid (CAS: 1781046-72-7).

- Key Differences : Fluorine or fluoromethyl groups at the azetidine’s 3-position.

- Impact : Fluorine’s electronegativity enhances metabolic stability and membrane permeability. The fluoromethyl group introduces steric bulk, which could hinder rotation and improve target engagement .

Salt Forms and Bioavailability

Hemifumarate Salts

- Example: Hemifumarate salt of 1-[4-(1-(4-cyclohexyl-3-trifluoromethylbenzyloxyimino)ethyl)-2-ethylbenzyl]azetidine-3-carboxylic acid.

- Key Difference : Salt formation with hemifumarate.

- Impact : Enhances aqueous solubility and oral bioavailability. The trifluoromethyl and cyclohexyl groups in this analog also improve lipophilicity and target affinity, making it suitable for lymphocyte-mediated conditions .

Preparation Methods

Multi-step Synthesis from L-Aspartic Acid

A notable approach involves the multigram-scale synthesis of azetidine carboxylic acid derivatives starting from L-aspartic acid, which is commercially available and cost-effective. This method, reported by Takaishi et al. (2018), proceeds through about 13 steps without requiring chromatographic purification, making it suitable for scale-up.

Key steps include:

- Selective esterification of L-aspartic acid to methyl N-Boc-L-aspartate with high yield (99% over two steps).

- Protection of amino groups using di-tert-butyl dicarbonate.

- Formation of tert-butyl esters and selective saponification to yield intermediates.

- Reduction of carboxyl groups using sodium borohydride (NaBH4) via mixed acid anhydride intermediates.

- Cyclization steps to form the azetidine ring.

- Final deprotection to yield azetidine-3-carboxylic acid.

This process avoids column chromatography by using pH-controlled extraction and crystallization techniques, enhancing efficiency and scalability.

| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Esterification + Boc-protection | Chlorotrimethylsilane, (Boc)2O | 99 | High selectivity |

| 2 | tert-Butyl esterification + saponification | Acid/base conditions | 92 | Selective protection/removal |

| 3 | Reduction | NaBH4, mixed acid anhydride formation | 84 | Key step for ring closure |

| 4 | Cyclization and deprotection | Acid/base, TFA treatment | - | Final azetidine formation |

This method is well-documented for azetidine-2-carboxylic acid but adaptable for 3-carboxylic acid derivatives with suitable modifications.

Final Functional Group Transformations and Purification

After coupling, the carboxylic acid group on the azetidine ring may require protection or deprotection depending on the synthetic route. Purification is typically achieved by crystallization or preparative chromatography, although large-scale processes aim to minimize chromatography.

Summary Table of Preparation Methods

| Method | Description | Advantages | Limitations |

|---|---|---|---|

| Multi-step synthesis from L-aspartic acid | Builds azetidine-3-carboxylic acid core via esterification, protection, reduction, and cyclization | Scalable, chromatography-free, high yield | Lengthy synthesis, multiple steps |

| Nucleophilic substitution | Direct substitution of 4-chloropyrimidine with azetidine nitrogen | Simple, direct | Requires controlled conditions, possible side reactions |

| Palladium-catalyzed amination | Cross-coupling of azetidine amine with 4-chloropyrimidine derivatives | High selectivity, mild conditions | Requires expensive catalysts, sensitive to moisture |

Research Findings and Practical Considerations

- The multigram-scale synthesis of azetidine carboxylic acids without chromatography significantly reduces cost and complexity for industrial applications.

- The choice between nucleophilic substitution and palladium-catalyzed coupling depends on substrate availability, desired purity, and scale.

- Protecting groups on the azetidine nitrogen or carboxylic acid may be necessary to avoid side reactions during coupling.

- Reaction monitoring by HPLC and NMR is essential to optimize yields and purity.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(4-Chloropyrimidin-2-yl)azetidine-3-carboxylic acid, and how do reaction conditions influence yield?

- Methodology : The synthesis typically involves coupling 4-chloropyrimidine derivatives with azetidine-3-carboxylic acid precursors. A common approach is nucleophilic aromatic substitution (SNAr) under anhydrous conditions using catalysts like palladium or copper. Solvents such as dimethylformamide (DMF) or toluene are critical for solubility and reactivity .

- Experimental Design : Vary reaction parameters (e.g., temperature, catalyst loading, solvent polarity) to optimize yield. Monitor progress via TLC or HPLC. For example, highlights cyclization steps requiring reflux conditions (80–120°C) for 6–12 hours.

Q. What analytical techniques are recommended for characterizing purity and structural confirmation?

- Methodology : Use a combination of:

- NMR (¹H/¹³C) to confirm substitution patterns on the pyrimidine and azetidine rings.

- Mass spectrometry (MS) for molecular ion verification (e.g., ESI-MS for [M+H]+ peaks).

- X-ray crystallography (if crystalline) to resolve stereochemistry, as shown in for related pyridine-carboxylic acid derivatives.

- HPLC with UV detection (λ = 254 nm) to assess purity ≥95% .

Q. How should researchers handle safety and stability concerns for this compound?

- Guidelines :

- Store under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the chloropyrimidine group.

- Use PPE (gloves, goggles) due to potential irritancy, as noted in azetidine-carboxylic acid safety protocols ().

- Avoid aqueous solutions at high pH, which may degrade the azetidine ring.

Advanced Research Questions

Q. How can computational modeling predict the reactivity of the chloropyrimidine moiety in nucleophilic substitutions?

- Methodology :

- Perform DFT calculations (e.g., B3LYP/6-31G*) to map electron density and identify reactive sites.

- Compare activation energies for SNAr reactions with amines/thiols. (NIST data) provides thermodynamic parameters for validating computational results.

- Use molecular docking to predict interactions with biological targets (e.g., kinases), leveraging structural analogs in and .

Q. What strategies resolve contradictions in biological activity data across studies?

- Case Study : If one study reports anticancer activity (IC₅₀ = 10 µM) while another shows no efficacy:

Verify compound purity via LC-MS (contaminants may skew results).

Assess assay conditions (e.g., cell line variability, incubation time).

Compare with structurally similar compounds (e.g., ’s oxazolo-pyridine derivatives) to identify SAR trends.

Replicate experiments using standardized protocols (e.g., MTT assay, 48-hour exposure).

Q. How can reaction scalability be improved without compromising stereochemical integrity?

- Approaches :

- Optimize catalyst recycling (e.g., immobilized Pd nanoparticles) to reduce costs.

- Use flow chemistry for precise control of reaction kinetics, minimizing side products.

- Monitor enantiomeric excess (ee) via chiral HPLC, as in ’s piperidine-carboxylic acid synthesis.

Key Challenges and Solutions

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.